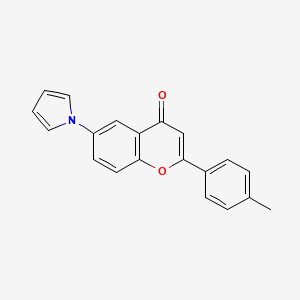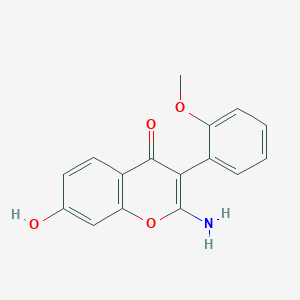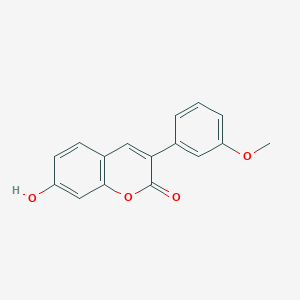
2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one, also known as 4-methyl-6-pyrrolidin-2-yl-chromen-4-one, is a chromone compound that has been studied for its potential medicinal applications. It is a derivative of the chromone family of compounds and has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial properties.
Aplicaciones Científicas De Investigación
The anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial properties of 2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-oneyrrolidin-2-yl-chromen-4-one have made it an attractive target for scientific research. Studies have shown that this compound can inhibit the growth of a wide range of cancer cells, including those of the breast, lung, colon, and prostate. It has also been found to have anti-microbial activity against various bacterial species, such as Escherichia coli and Staphylococcus aureus. In addition, this compound has been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.
Mecanismo De Acción
The anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial properties of 2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-oneyrrolidin-2-yl-chromen-4-one are thought to be mediated by its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes leads to the reduction of inflammation and oxidative stress, as well as the inhibition of cancer cell growth. In addition, this compound has been found to possess anti-microbial activity due to its ability to inhibit the growth of certain bacterial species.
Biochemical and Physiological Effects
Studies have found that 2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-oneyrrolidin-2-yl-chromen-4-one is capable of inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes leads to the reduction of inflammation and oxidative stress, as well as the inhibition of cancer cell growth. In addition, this compound has been found to possess anti-microbial activity due to its ability to inhibit the growth of certain bacterial species. Furthermore, 2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-oneyrrolidin-2-yl-chromen-4-one has been found to possess anti-tumor activity, which may be useful in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-oneyrrolidin-2-yl-chromen-4-one in laboratory experiments include its high yield in the synthesis reaction, its ability to inhibit the activity of certain enzymes, and its anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial properties. However, there are some limitations to using this compound in laboratory experiments, such as its potential to cause adverse effects if used in high concentrations, its potential to interact with other compounds, and its potential to be toxic if not handled properly.
Direcciones Futuras
The potential of 2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-oneyrrolidin-2-yl-chromen-4-one as a therapeutic agent is still being explored. Future studies should focus on further elucidating its mechanism of action, assessing its safety and efficacy in human clinical trials, and exploring its potential applications in the treatment of various diseases. Additionally, further research should be conducted to explore the potential of this compound as a therapeutic agent for other diseases and conditions, such as Alzheimer’s disease, Parkinson’s disease, and stroke. Finally, research should be conducted to explore the potential of this compound as an adjuvant therapy in combination with other drugs or treatments.
Métodos De Síntesis
The synthesis of 2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-oneyrrolidin-2-yl-chromen-4-one involves the reaction of 4-methylphenol and 1H-pyrrol-1-ylamine in the presence of a base, such as sodium hydroxide. The reaction is carried out at temperatures ranging from 25 to 30°C and yields the desired product in high yields. The reaction mechanism involves the formation of an intermediate iminium ion, which undergoes a nucleophilic substitution reaction to yield the desired product.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-6-pyrrol-1-ylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c1-14-4-6-15(7-5-14)20-13-18(22)17-12-16(8-9-19(17)23-20)21-10-2-3-11-21/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUGEHDXUOXUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-6-(1H-pyrrol-1-yl)-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-6-hydroxy-4-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525050.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525056.png)
![4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B6525060.png)
![4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B6525062.png)
![9-(3-hydroxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6525069.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-11-[(thiophen-2-yl)methyl]-4,13-dioxa-11-azatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-6-one](/img/structure/B6525084.png)
![11-{[(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran-7-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525089.png)
![11-{[(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-7-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525093.png)
![11-{[7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525096.png)
![11-{[7-hydroxy-3-(4-methoxyphenyl)-2-oxo-2H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525098.png)
![4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoic acid](/img/structure/B6525102.png)
![4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7,8-dihydroxy-2H-chromen-2-one dihydrochloride](/img/structure/B6525112.png)